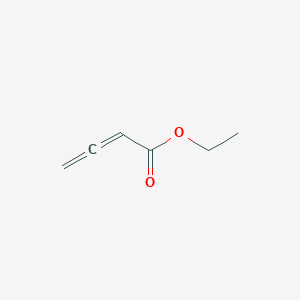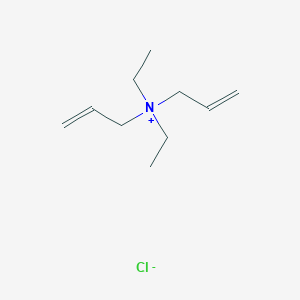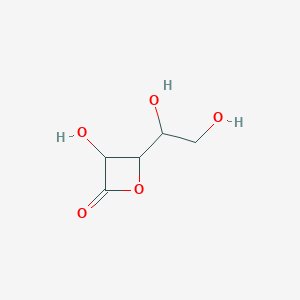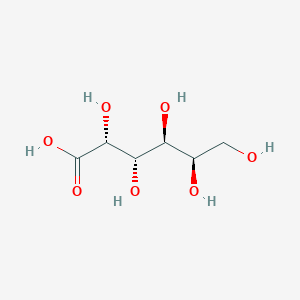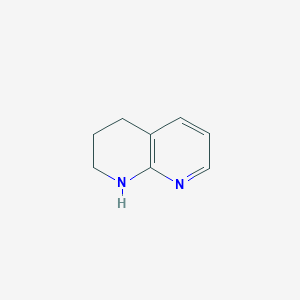
1,2,3,4-Tetrahydro-1,8-naphthyridine
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,8-naphthyridine is part of the broader 1,8-naphthyridine derivatives, which have been extensively studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds are known for their versatility in exhibiting a range of pharmacological activities, making them interesting scaffolds for therapeutic research.
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives often involves multistep chemical reactions, including cyclization processes that allow for the incorporation of various substituents into the naphthyridine scaffold. These methods aim to create compounds with specific properties for potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives is characterized by the naphthyridine core, which can be modified with different substituents to affect the compound's biological activity and interaction with biological targets. Structural modifications play a crucial role in the compound's ability to bind to receptors or enzymes within the body.
Chemical Reactions and Properties
1,8-Naphthyridine derivatives participate in various chemical reactions, including those that modify their structure to enhance their biological activity. These reactions can include substitutions, additions, and other transformations that allow for the introduction of functional groups or the modification of existing ones.
Physical Properties Analysis
The physical properties of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Understanding these properties is essential for the development of these compounds as therapeutic agents, as they affect the compound's behavior in biological systems and its formulation into dosage forms.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are critical for the synthesis and application of 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives. These properties are explored to optimize the compounds for desired biological activities and to ensure their safety and efficacy as potential therapeutic agents.
- Alka Madaan et al. (2015). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- V. K. Gurjar et al. (2018). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
- A. Wójcicka (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation : A study demonstrated the first asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes. This process efficiently produces 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess, offering a practical approach to synthesize valuable chiral heterocyclic building blocks (Ma et al., 2016).
Synthesis Methods : Teng Da-wei (2010) described the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction, highlighting its structural confirmation by various analytical techniques (Teng Da-wei, 2010).
Antibacterial Evaluation : Santilli et al. (1975) synthesized and evaluated 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides for their effectiveness against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).
Metal-Free Hydrogenation : Wang et al. (2016) successfully conducted metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions, achieving significant yields and enantioselectivity (Wang et al., 2016).
Biological Activities : Madaan et al. (2015) reviewed the biological activities of 1,8‐naphthyridine derivatives, noting their potential in therapeutic and medicinal research for a range of applications including antimicrobial, antiviral, anticancer, and neurological disorder treatments (Madaan et al., 2015).
Antioxidant Properties : Nam et al. (2007) investigated tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants in lipid membranes and low-density lipoproteins. The study revealed their significant antioxidant activity, potentially offering new avenues for antioxidant therapies (Nam et al., 2007).
Wirkmechanismus
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability and efficacy
Result of Action
The primary result of 1,2,3,4-Tetrahydro-1,8-naphthyridine’s action is the inhibition of bacterial growth . By disrupting fatty acid synthesis, this compound can lead to bacterial cell death, exhibiting its antibacterial activity . .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydro-1,8-naphthyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action and efficacy. More research is needed to fully understand these influences.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 1,2,3,4-Tetrahydro-1,8-naphthyridine have been suggested . For example, one study suggested that its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-2-6-10-8(7)9-5-1/h1,3,5H,2,4,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVGQCBSJLDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516325 | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,8-naphthyridine | |
CAS RN |
13623-87-5 | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


